Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate
Description
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate is a sulfur-containing organic compound characterized by a cyano-carbonimidodithioate backbone linked to a naphthyloxyethyl group. The compound’s structural complexity necessitates advanced analytical techniques for characterization, such as X-ray crystallography, which relies on software like SHELXL for refinement .
Properties
Molecular Formula |
C15H14N2OS2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[methylsulfanyl(2-naphthalen-2-yloxyethylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C15H14N2OS2/c1-19-15(17-11-16)20-9-8-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
PEJOBUDZIBGBDM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of naphthalene derivatives with cyano-carbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Scientific Research Applications
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Carbonimidodithioate Family
The cyano-carbonimidodithioate moiety is rare in organic chemistry. Comparatively, compounds like Diethylaminoethyl chloride (CAS 869-24-9, ) share functionalized ethyl chains but lack the sulfur-rich dithioate group. Key structural differences include:
- Electrophilic reactivity: The chloride group in Diethylaminoethyl chloride facilitates nucleophilic substitution, whereas the dithioate group in the target compound may participate in redox or coordination chemistry.
- Aromatic substitution: The naphthyloxy group in the target compound enhances aromatic stacking interactions, unlike the simpler diethylamino group in analogs .
Functional Group Variations and Reactivity
- Cyano-carbonimidodithioate vs. Phosphonothiolates: Compounds like Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () feature phosphonothiolate groups, which are more hydrolytically stable but less redox-active than dithioates.
- Naphthyloxy vs.
Data Tables and Research Findings
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas. †Estimated using standard atomic weights.
Research Findings:
- Structural analysis : SHELX software () is critical for resolving complex sulfur-containing structures like the target compound, enabling precise bond-length and angle measurements .
- Synthetic routes : Analogous compounds in suggest that the target compound may be synthesized via nucleophilic substitution or thiolation reactions, though specific protocols require further investigation .
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